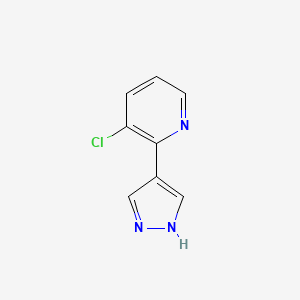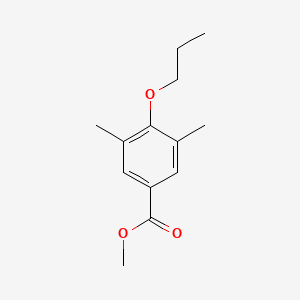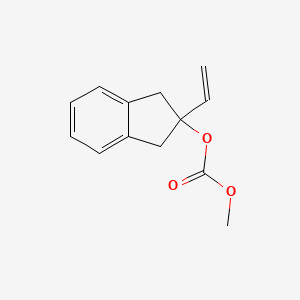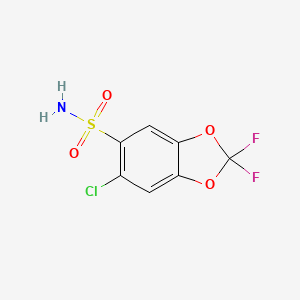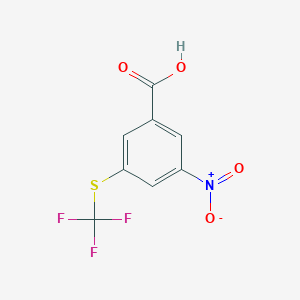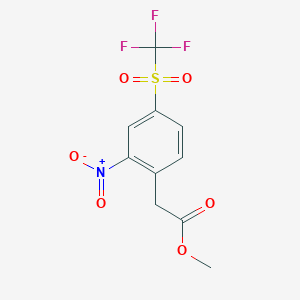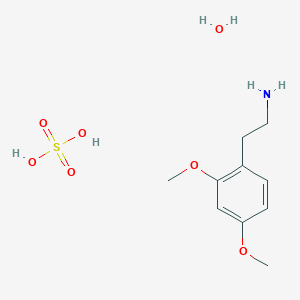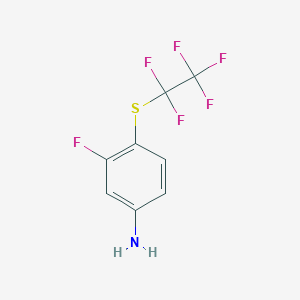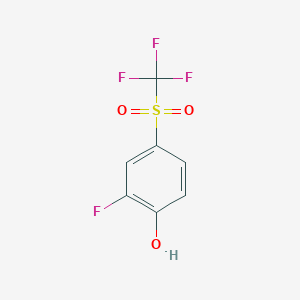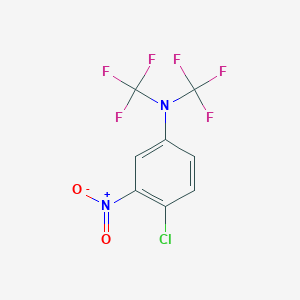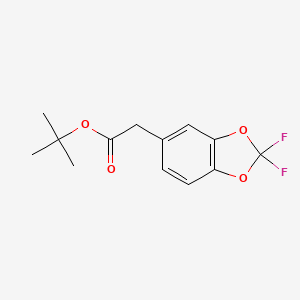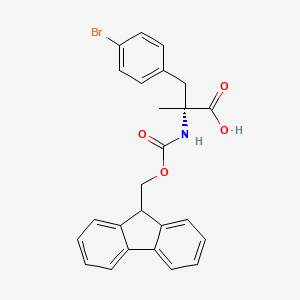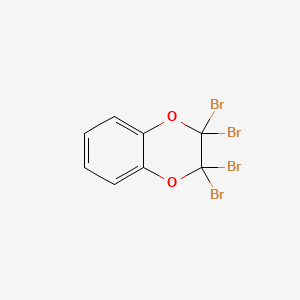
1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro-
Overview
Description
1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro-: is a brominated derivative of 1,4-benzodioxin. This compound is characterized by the presence of four bromine atoms and a dihydro structure, making it a unique and interesting subject for chemical research. The compound’s molecular structure consists of a benzodioxin ring system with bromine atoms attached at specific positions, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- typically involves the bromination of 1,4-benzodioxin. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a Lewis acid. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with efficient stirring and temperature control systems. Post-reaction, the product is purified through crystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully de-brominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Partially or fully de-brominated products.
Substitution: Compounds with substituted functional groups in place of bromine atoms.
Scientific Research Applications
Chemistry: 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions of brominated organic molecules with enzymes, proteins, and other biomolecules.
Medicine: The compound’s potential medicinal applications are explored in drug development, particularly in the design of brominated pharmaceuticals. Its structure-activity relationship is studied to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- is used in the production of flame retardants, plasticizers, and other brominated industrial chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of specific enzymes, influencing various biochemical pathways. The compound’s dihydro structure also allows it to participate in redox reactions, further modulating its biological activity.
Comparison with Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A non-brominated analog with similar structural features but different chemical properties.
1,4-Benzodioxin, 2,2,3,3-tetrachloro-2,3-dihydro-: A chlorinated analog with similar reactivity but different halogen atoms.
1,4-Benzodioxan: A related compound with a similar ring structure but lacking the bromine atoms.
Uniqueness: 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- is unique due to the presence of four bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,3-tetrabromo-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFGISCDNDZIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(Br)Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239726 | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435806-83-9 | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435806-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B6351558.png)
